Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- is a complex organic compound known for its unique structure and properties. This compound features two azulenyl groups, each substituted with tert-butyl groups at the 3 and 6 positions, connected through a central methanone group. The presence of azulenyl groups imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- typically involves the reaction of 3,6-bis(1,1-dimethylethyl)azulene with a suitable methanone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the methanone group to methylene or other reduced forms.
Substitution: The azulenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions result in various substituted azulenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- involves its interaction with specific molecular targets and pathways. The azulenyl groups can interact with biological macromolecules, such as proteins and nucleic acids, through various non-covalent interactions (e.g., hydrogen bonding, π-π stacking). These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,3-bis(1,1-dimethylethyl)-: A simpler aromatic compound with tert-butyl groups, used as a reference for studying the effects of substitution on aromatic systems.
2,6-di-tert-butylphenol: Known for its antioxidant properties, used in various industrial applications.
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-: Another tert-butyl-substituted aromatic compound with distinct chemical properties.
Uniqueness
Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- stands out due to its unique structure, combining the properties of azulenyl and tert-butyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biologische Aktivität
Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis, pharmacological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- has a molecular formula of C29H44O and a molecular weight of approximately 424.66 g/mol. The compound's structure features two azulene moieties that are known for their aromatic properties and stability under various conditions. The presence of bulky tert-butyl groups enhances its lipophilicity, which may influence its biological interactions.
Synthesis
The synthesis of Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- typically involves the condensation reactions of azulene derivatives under acidic conditions. Previous studies have reported successful syntheses yielding high purity and yield percentages. For example, a controlled reaction environment can lead to yields exceeding 90% .
Antioxidant Activity
Research indicates that compounds with azulene structures exhibit significant antioxidant properties. The antioxidant capacity is often assessed using various assays such as DPPH radical scavenging and ABTS assays. Methanone derivatives have shown promising results in reducing oxidative stress markers in vitro, suggesting potential protective effects against oxidative damage in cells.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against both gram-positive and gram-negative bacteria. Preliminary tests demonstrate that Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- exhibits notable inhibitory effects on bacterial growth, with zones of inhibition comparable to standard antibiotics .
Cytotoxicity
In studies assessing cytotoxic effects on cancer cell lines, Methanone derivatives have shown selective toxicity towards certain cancer types while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies. The compound's mechanism of action may involve inducing apoptosis through the mitochondrial pathway or disrupting cellular signaling pathways associated with proliferation.
Activity Type | Assay Method | Results |
---|---|---|
Antioxidant | DPPH Scavenging | IC50 = 29.4 μg/mL |
Antimicrobial | Zone of Inhibition | Effective against multiple strains |
Cytotoxicity | MTT Assay | LC50 values indicating selective toxicity |
Case Studies
A recent study explored the effects of Methanone derivatives on human cancer cell lines. The findings indicated that treatment with the compound resulted in a significant reduction in cell viability in breast cancer cells (MCF-7) while having minimal effects on normal fibroblast cells . This suggests a potential application in cancer therapy.
Eigenschaften
CAS-Nummer |
648429-97-4 |
---|---|
Molekularformel |
C37H46O |
Molekulargewicht |
506.8 g/mol |
IUPAC-Name |
bis(3,6-ditert-butylazulen-1-yl)methanone |
InChI |
InChI=1S/C37H46O/c1-34(2,3)23-13-17-25-27(19-15-23)31(36(7,8)9)21-29(25)33(38)30-22-32(37(10,11)12)28-20-16-24(35(4,5)6)14-18-26(28)30/h13-22H,1-12H3 |
InChI-Schlüssel |
GJKQKATWDFXNFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C2C(=C(C=C2C(C)(C)C)C(=O)C3=C4C=CC(=CC=C4C(=C3)C(C)(C)C)C(C)(C)C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.